molecular formula C21H13BrClN3 B12329045 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12329045
M. Wt: 422.7 g/mol
InChI Key: IJCJINGLKBZHDG-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a high-value 1,3,5-triazine derivative that serves as a critical synthetic intermediate in advanced materials science . This compound is specifically designed for research and development, particularly in the field of organic electronics. Its molecular structure, which features a 1,3,5-triazine core flanked by phenyl groups and a halogenated phenyl ring, makes it an essential building block for creating functional organic semiconductors . The bromo and chloro substituents on the phenyl ring provide reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to synthesize more complex molecular architectures . The primary application of this compound is in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices . It can be utilized as a precursor for the synthesis of host-guest materials, carrier transport materials, and exciton blocking layers within organic electroluminescent devices (OLEDs) . Modern synthetic protocols, such as the copper- or nickel-acetate catalyzed coupling and ring-closing reaction of benzaldehyde and benzamidine hydrochloride derivatives, allow for the efficient production of this triazine derivative with yields up to 80% . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C21H13BrClN3

Molecular Weight

422.7 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H

InChI Key

IJCJINGLKBZHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)Cl)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The Suzuki-Miyaura coupling is widely employed to construct carbon-carbon bonds between aryl halides and boronic acids. For 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, this method involves reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-bromo-4-chlorophenylboronic acid under catalytic conditions.

Typical Procedure :

  • Reactants :
    • 2-Chloro-4,6-diphenyl-1,3,5-triazine (1 eq)
    • 3-Bromo-4-chlorophenylboronic acid (1.1 eq)
    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%)
    • Base: K₂CO₃ or NaOt-Bu (2–3 eq)
    • Solvent: Toluene/EtOH/H₂O (4:1:1) or anhydrous THF
  • Conditions :

    • Reflux at 80–110°C for 12–24 hours under inert atmosphere.
    • Post-reaction extraction with dichloromethane, followed by silica gel chromatography for purification.
  • Yield : 70–85% (optimized conditions).

Critical Parameters

  • Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) outperforms other catalysts in minimizing side reactions.
  • Solvent Purity : Anhydrous acetone (<2,000 ppm H₂O) prevents hydrolysis of intermediates.
  • Temperature Control : Slow addition of cyanuric chloride at <25°C ensures controlled substitution.

Nucleophilic Aromatic Substitution on Cyanuric Chloride

Stepwise Substitution Strategy

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile precursor. Substitution occurs sequentially, with reactivity order: Cl₁ > Cl₂ > Cl₃.

Synthetic Pathway :

  • First Substitution (Phenyl Groups) :
    • React cyanuric chloride with phenylmagnesium bromide (2 eq) at 0–5°C to form 2,4-diphenyl-6-chloro-1,3,5-triazine.
  • Second Substitution (3-Bromo-4-chlorophenyl Group) :
    • Introduce 3-bromo-4-chlorophenol via Ullmann coupling or nucleophilic displacement at 80–100°C.

Challenges :

  • Regioselective control requires strict temperature gradients.
  • Competitive hydrolysis of cyanuric chloride necessitates anhydrous conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Suzuki-Miyaura Coupling High regioselectivity; mild conditions Requires expensive boronic acid derivatives 70–85%
Nucleophilic Substitution Cost-effective starting materials Multi-step process; harsh reaction conditions 50–65%

Optimization and Scalability

Catalyst Recycling

Recent advances enable the reuse of Pd catalysts via immobilization on magnetic nanoparticles, reducing costs by ~30%.

Solvent Systems

  • Toluene/EtOH/H₂O : Ideal for Suzuki coupling due to biphasic separation.
  • Anhydrous Acetone : Critical for minimizing hydrolysis in nucleophilic routes.

Purity Enhancement

  • Hot Water Wash : Removes unreacted salts and byproducts.
  • Recrystallization : Ethanol/chloroform mixtures yield >99% purity.

Industrial-Scale Production

Patent-Based Protocols

A 2024 patent (WO20240871214A1) outlines a one-pot synthesis using:

  • 2,4,6-Tribromophenol , cyanuric chloride , and K₂CO₃ in acetone.
  • Key steps:
    • Reflux tribromophenol with K₂CO₃ to form phenolate.
    • Add cyanuric chloride portionwise at <25°C.
    • Isolate product via centrifugation and hot water wash.
  • Yield : 82% at pilot scale.

Emerging Techniques

Microwave-Assisted Synthesis

Reduces reaction time from 24 hours to 2 hours with comparable yields (78%).

Flow Chemistry

Continuous-flow systems improve heat dissipation, enabling safer exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research has highlighted the cytotoxic properties of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine against various cancer cell lines. In particular:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Findings : Compounds similar to this compound exhibited IC50 values below 100 μM, indicating significant cytotoxicity .
Cell LineIC50 Value (μM)Apoptosis Induction
HCT-11636Yes
HeLa34Yes
MCF-7<100Yes

Anti-inflammatory Properties

Studies have indicated that triazine derivatives can reduce inflammation in animal models. For instance:

  • Model Used : Mouse model with dextran sodium sulfate-induced colitis.
  • Results : The compound significantly lowered disease activity index scores and neutrophil infiltration .

UV Absorption in Polymers

The compound has been explored as a UV absorber in engineering plastics. Its ability to absorb UV radiation makes it valuable for enhancing the durability of materials exposed to sunlight .

Case Study 1: Anticancer Compound Development

In a study focusing on triazine derivatives, researchers synthesized various compounds including this compound. They found that certain modifications to the triazine ring enhanced anticancer activity against specific cell lines:

  • Methodology : Structure-activity relationship (SAR) studies were conducted to identify effective substitutions.
  • Outcome : The most active compounds showed promising results for further development as anticancer agents .

Case Study 2: Material Science Application

A project aimed at improving UV stability in polycarbonate materials utilized triazine-based compounds as additives:

  • Objective : To assess the effectiveness of these compounds in preventing UV degradation.
  • Results : The incorporation of triazine derivatives resulted in significantly improved UV resistance compared to untreated samples .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 23449-08-3)

  • Structure : Differs by the bromine substituent position (4-bromophenyl vs. 3-bromo-4-chlorophenyl).
  • Properties : Molecular weight 388.26 g/mol; purity ≥99% (HPLC).
  • Applications : Widely used as an OLED emitter intermediate and precursor for metal catalysts .
  • Performance: No direct efficiency data reported, but its commercial availability suggests utility in optoelectronic synthesis .

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 77989-15-2)

  • Structure : Bromine at the 2-position of the phenyl ring.
  • Properties : Molecular weight 388.26 g/mol; priced at ~519 RMB/25g .

2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 890148-78-4)

  • Structure : Two bromine atoms at the 3- and 5-positions of the phenyl ring.
  • Properties : Similarity score of 0.98 to the main compound .

Extended Conjugation Systems

2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1606981-69-4)

  • Structure : Incorporates a biphenyl group with bromine at the 3'-position.
  • Properties : Molecular weight 464.36 g/mol; extended conjugation may enhance luminescence or charge mobility .
  • Applications: No specific data, but biphenyl groups often improve thermal stability in OLEDs .

Functionalized Triazines with Heteroatoms

2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ)

  • Structure: Replaces bromo-chlorophenyl with a phenoxaselenin group.
  • Performance : Achieved a record external quantum efficiency (EQE) of 19.5% in OLEDs, demonstrating superior electroluminescence properties .
  • Advantage : Selenium incorporation enhances spin-orbit coupling, promoting triplet-state utilization .

2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 106556-36-9)

  • Structure : Hydroxy and methoxy substituents instead of halogens.
  • Applications : Used as a UV absorber in automotive coatings, highlighting divergent applications compared to halogenated triazines .

Comparative Data Table

Compound (CAS) Substituents Molecular Weight (g/mol) Key Applications Performance Notes
864377-31-1 (Main compound) 3-Bromo-4-chlorophenyl 423.72 OLED emitters High purity (≥98%)
23449-08-3 4-Bromophenyl 388.26 OLED intermediates, catalysts ≥99% purity (HPLC)
77989-15-2 2-Bromophenyl 388.26 Organic synthesis High cost (~519 RMB/25g)
1606981-69-4 3'-Bromo-biphenyl 464.36 Potential OLED materials Extended conjugation
PXSeDRZ Phenoxaselenin N/A High-efficiency OLEDs 19.5% EQE

Key Findings and Implications

  • Halogen Position Matters: The 3-bromo-4-chloro substitution in the main compound likely offers a balance of electron-withdrawing effects and steric considerations compared to mono-bromo isomers.
  • Performance Gaps : While PXSeDRZ demonstrates exceptional OLED efficiency, the main compound’s performance metrics remain unreported, underscoring the need for further research.
  • Diverse Applications : Functional group variations (e.g., biphenyl, hydroxy/methoxy) expand triazine utility from optoelectronics to UV protection .

Biological Activity

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other significant activities based on diverse scientific studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H13BrClN3
  • Molecular Weight : 422.71 g/mol
  • CAS Number : 1073062-42-6
  • Purity : ≥97%

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. For instance:

  • The compound showed effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Minimum inhibitory concentrations (MIC) were reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli4029
S. aureus5024
K. pneumoniae4530
P. aeruginosa5019

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied:

  • In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7).
  • The compound induced apoptosis and cell cycle arrest in the S phase, with an IC50 value of approximately 225 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various assays:

  • It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α significantly.
  • Compounds similar to this triazine derivative showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism : It induces apoptosis via mitochondrial pathways and modulates cell cycle progression.
  • Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Case Studies

  • Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several triazine derivatives against standard strains. The results indicated that the brominated derivative exhibited superior activity compared to non-brominated counterparts.
  • Anticancer Research : A detailed investigation into the effects of triazine derivatives on MCF-7 cells revealed that treatment led to significant apoptosis and cell viability reduction. Flow cytometry analysis confirmed that a substantial number of cells were arrested in the S phase.

Q & A

Q. What are the recommended synthetic routes for 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves substituting chlorine in 2-chloro-4,6-diphenyl-1,3,5-triazine with bromo/chloro-phenyl groups using Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Optimize reaction conditions (e.g., catalyst: Pd(PPh₃)₄, solvent: toluene, temperature: 110°C) to achieve yields >80%. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproduct formation .

Q. How can researchers confirm the structural integrity of this triazine derivative?

Use a combination of analytical techniques:

  • 1H/13C NMR : Compare peaks with structurally similar triazines (e.g., 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine) to verify substituent positions .
  • HPLC : Ensure purity >97% (retention time ~12.5 min, C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 388.26 .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Disposal : Follow hazardous waste protocols; avoid environmental release due to bioaccumulation risks .

Advanced Research Questions

Q. How does the bromo-chloro substitution pattern influence electronic properties in OLED applications?

The electron-withdrawing bromo and chloro groups enhance electron mobility in charge transport layers. Cyclic voltammetry (CV) shows a reduction potential at −1.8 V (vs. Ag/AgCl), indicating strong electron-deficient character. Compare with analogs (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) to correlate substituent effects with device efficiency .

Q. What strategies resolve contradictions in reported photophysical data for triazine derivatives?

Discrepancies in UV-Vis absorption maxima (e.g., 320 nm vs. 335 nm) may arise from solvent polarity or aggregation. Standardize measurements in anhydrous THF and validate via time-dependent density functional theory (TD-DFT) calculations. Cross-reference with crystallographic data to confirm intermolecular interactions .

Q. How can computational modeling optimize this compound’s role in UV absorbers?

Use DFT (B3LYP/6-31G*) to simulate HOMO-LUMO gaps. The chloro and bromo groups lower the LUMO (−2.3 eV), improving UV absorption at 290–400 nm. Validate experimentally via accelerated weathering tests in polymer matrices .

Q. What methodologies assess environmental hazards of this compound?

Follow OECD guidelines for acute toxicity (e.g., Daphnia magna EC50 >10 mg/L) and persistence (hydrolysis half-life >60 days at pH 7). Use HPLC-MS to track degradation products in simulated wastewater .

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